N-(4-Bromobenzenesulfonyl)erythromycylamine
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Overview
Description
N-(4-Bromobenzenesulfonyl)erythromycylamine is a derivative of erythromycin, a well-known macrolide antibiotic This compound is synthesized by modifying erythromycin with a 4-bromobenzenesulfonyl group, which can alter its chemical properties and potentially enhance its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzenesulfonyl)erythromycylamine typically involves the reaction of erythromycin with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromobenzenesulfonyl)erythromycylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide derivative.
Hydrolysis: The major products are erythromycylamine and 4-bromobenzenesulfonic acid.
Scientific Research Applications
N-(4-Bromobenzenesulfonyl)erythromycylamine has several applications in scientific research:
Biology: The compound can be used to study the effects of erythromycin derivatives on bacterial growth and resistance mechanisms.
Medicine: Research into the compound’s potential as an antibiotic or as a precursor for developing new antibiotics is ongoing.
Mechanism of Action
The mechanism of action of N-(4-Bromobenzenesulfonyl)erythromycylamine is similar to that of erythromycin. It binds to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis by preventing the translocation of peptides. This action effectively halts bacterial growth and replication . The 4-bromobenzenesulfonyl group may enhance the compound’s binding affinity or alter its pharmacokinetic properties, potentially improving its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzenesulfonyl)erythromycylamine
- N-(4-Methylbenzenesulfonyl)erythromycylamine
Uniqueness
N-(4-Bromobenzenesulfonyl)erythromycylamine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interactions with biological targets, potentially leading to different pharmacological properties compared to its chloro- and methyl-substituted analogs .
Properties
CAS No. |
56998-48-2 |
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Molecular Formula |
C43H73BrN2O14S |
Molecular Weight |
954.0 g/mol |
IUPAC Name |
4-bromo-N-[10-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,9-trihydroxy-12-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-14-oxo-oxacyclotetradec-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C43H73BrN2O14S/c1-14-31-43(10,52)36(48)24(4)33(45-61(53,54)29-17-15-28(44)16-18-29)22(2)20-41(8,51)38(60-40-34(47)30(46(11)12)19-23(3)56-40)25(5)35(26(6)39(50)58-31)59-32-21-42(9,55-13)37(49)27(7)57-32/h15-18,22-27,30-38,40,45,47-49,51-52H,14,19-21H2,1-13H3 |
InChI Key |
YLHRPRHVBKHNDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)NS(=O)(=O)C4=CC=C(C=C4)Br)C)O)(C)O |
Origin of Product |
United States |
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